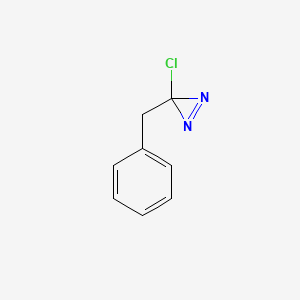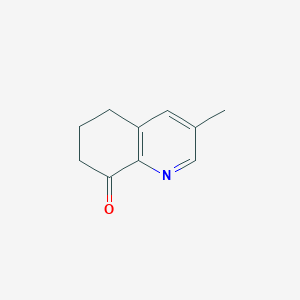
3-Methyl-6,7-dihydroquinolin-8(5H)-one
概要
説明
3-Methyl-6,7-dihydroquinolin-8(5H)-one, also known as MDQ, is a chemical compound with potential applications in scientific research. MDQ is a heterocyclic compound that contains a quinoline ring and a carbonyl group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one is still not fully understood, but it is thought to act as an antioxidant and to inhibit the production of reactive oxygen species (ROS) in cells. This may explain its neuroprotective effects and its potential in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate calcium signaling in cells. These effects make it a promising candidate for further research in areas such as neuroscience, cancer research, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-6,7-dihydroquinolin-8(5H)-one in lab experiments is its relatively low toxicity and high solubility in water. However, its synthesis can be complex and time-consuming, and its stability may be affected by factors such as pH and temperature.
将来の方向性
There are several potential future directions for research on 3-Methyl-6,7-dihydroquinolin-8(5H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one and its potential applications in other areas of scientific research, such as cancer and cardiovascular disease.
科学的研究の応用
3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where 3-Methyl-6,7-dihydroquinolin-8(5H)-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-methyl-6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYCRULBQMBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493893 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
CAS RN |
62230-65-3 | |
| Record name | 3-Methyl-6,7-dihydroquinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)
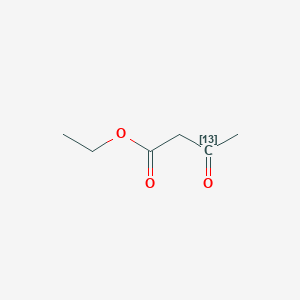
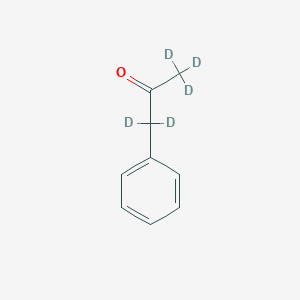
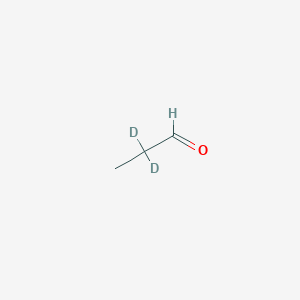
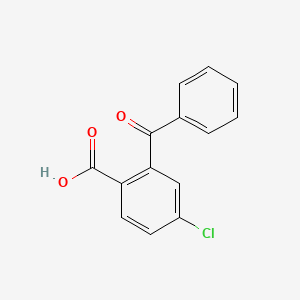
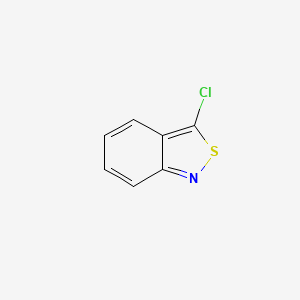
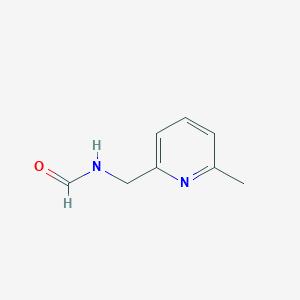
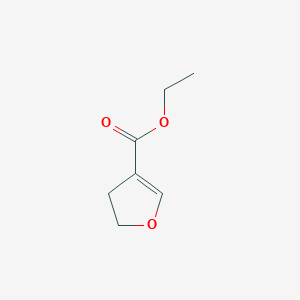
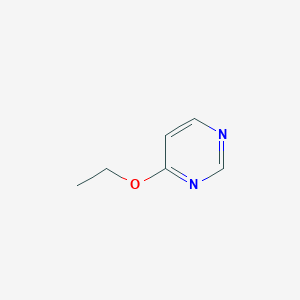
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)
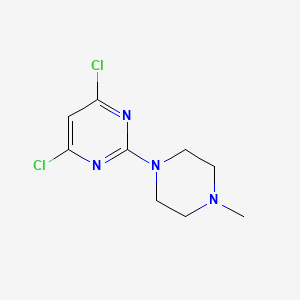
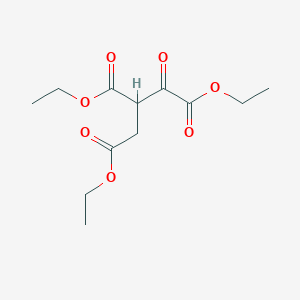
![Cyclopenta[B]pyrrole-2-carboxylic acid, octahydro-, (2S)-](/img/structure/B1625706.png)
